L-Tyrosine-13C9 (CAS 55443-60-2) is a fully carbon-13 stable isotope-labeled amino acid utilized as a highly precise internal standard for quantitative mass spectrometry (LC-MS/MS), metabolic flux analysis, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By replacing all nine carbon atoms with 13C, this compound provides a precise +9.03 Da mass shift compared to unlabeled L-tyrosine . In procurement, it is prioritized for high-accuracy proteomics and metabolomics workflows where absolute quantification is required, offering >99 atom % isotopic purity to ensure a clean, distinct precursor ion signal free from natural isotopic overlap.
Substituting fully 13C-labeled L-Tyrosine-13C9 with deuterated analogs (e.g., L-Tyrosine-d4) or partially labeled variants introduces critical analytical vulnerabilities that compromise quantitative reproducibility. Deuterated amino acids frequently exhibit a chromatographic isotope effect in reversed-phase liquid chromatography (RPLC), causing them to elute earlier than their unlabeled counterparts [1]. This retention time shift exposes the internal standard to different matrix suppression effects than the target analyte, fundamentally undermining the accuracy of LC-MS/MS quantification. Furthermore, deuterium is susceptible to hydrogen-deuterium (H/D) exchange in aqueous buffers, leading to signal loss and isotopic scrambling [2]. Conversely, the 13C9 carbon skeleton is completely stable, ensuring perfect chromatographic co-elution and absolute signal fidelity.
In reversed-phase liquid chromatography, deuterated internal standards often suffer from a chromatographic isotope effect due to differential interactions with the stationary phase, leading to retention time shifts. L-Tyrosine-13C9 eliminates this effect entirely, co-eluting perfectly with unlabeled L-tyrosine [1].
| Evidence Dimension | Retention Time Shift (ΔtR) vs. Unlabeled Target |
| Target Compound Data | L-Tyrosine-13C9 (ΔtR < 0.1 seconds) |
| Comparator Or Baseline | Deuterated Amino Acids e.g., L-Tyrosine-d4 (ΔtR = 1 to 3 seconds earlier elution) |
| Quantified Difference | Near 100% reduction in retention time deviation |
| Conditions | Reversed-phase LC-MS/MS in standard aqueous/organic gradients |
Perfect co-elution ensures the internal standard and target analyte experience identical matrix ionization suppression, which is mandatory for absolute quantification accuracy.
For complex biological matrices, a sufficient mass shift is required to prevent cross-talk from the natural isotopic envelope of the unlabeled analyte. L-Tyrosine-13C9 provides a +9.03 Da shift, which is significantly wider than the +6 Da shift of ring-labeled L-Tyrosine-13C6, ensuring a completely isolated precursor window .
| Evidence Dimension | Isotopic Mass Shift |
| Target Compound Data | L-Tyrosine-13C9 (+9.03 Da) |
| Comparator Or Baseline | L-Tyrosine-13C6 (+6.02 Da) |
| Quantified Difference | 3 Da wider isolation window |
| Conditions | High-resolution MS (e.g., Orbitrap) or triple quadrupole MRM |
A +9 Da shift completely clears the natural isotopic envelope of unlabeled tyrosine and complex matrix interferences, preventing false-positive integration in heavily multiplexed samples.
Deuterated internal standards are prone to hydrogen-deuterium (H/D) exchange when exposed to aqueous buffers or acidic mobile phases, which artificially lowers the measured concentration of the standard. Because the 13C label is integrated directly into the carbon skeleton, L-Tyrosine-13C9 exhibits 100% label retention regardless of solvent conditions [1].
| Evidence Dimension | Label Retention in Aqueous Media |
| Target Compound Data | 13C9 Carbon Skeleton (100% label retention) |
| Comparator Or Baseline | Deuterated Analogs (Variable label loss via H/D exchange) |
| Quantified Difference | Complete elimination of isotopic scrambling |
| Conditions | Extended incubation in aqueous biological buffers or acidic LC mobile phases |
Ensures the internal standard concentration remains absolutely constant during prolonged sample preparation, digestion, and LC-MS autosampler queuing.
L-Tyrosine-13C9 is a critical component for 'heavy' SILAC media formulation. Its +9 Da mass shift allows for clear differentiation of newly synthesized proteins in multiplexed quantitative proteomics, without the retention time shifts that plague deuterium-based SILAC workflows [1].
In targeted LC-MS/MS assays measuring amino acid profiles for metabolic disorders, L-Tyrosine-13C9 serves as an exact co-eluting internal standard. Its perfect co-elution guarantees that matrix suppression effects from plasma or urine are identically normalized, yielding highly reproducible absolute concentration data [2].
For tracing carbon pathways in engineered microbes or cancer cell lines, the fully labeled 13C9 skeleton allows researchers to track the downstream cleavage and incorporation of tyrosine-derived carbon atoms into secondary metabolites with zero risk of label loss to the solvent .
Irritant